

Spectroscopic Analysis of Terretonin A: A Detailed Application Note and Protocol

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Compound of Interest		
Compound Name:	Terretonin A	
Cat. No.:	B1641467	Get Quote

Introduction

Terretonin A is a fungal meroterpenoid, a class of natural products known for their complex chemical structures and diverse biological activities. Isolated from species such as Aspergillus terreus, **Terretonin A** has garnered interest within the scientific community for its potential therapeutic applications.[1] Accurate structural elucidation and characterization are paramount for advancing research and development efforts. This application note provides a comprehensive overview of the spectroscopic analysis of **Terretonin A**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. Detailed experimental protocols and tabulated spectral data are presented to aid researchers, scientists, and drug development professionals in their studies of this and structurally related compounds.

Molecular Structure

The chemical structure of **Terretonin A** is $C_{26}H_{32}O_8$, with a molecular weight of 472.5 g/mol . A comprehensive understanding of its three-dimensional arrangement is crucial for interpreting spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A complete assignment of the ¹H and ¹³C NMR spectra of **Terretonin A** has been achieved through a combination of one-dimensional and two-dimensional NMR experiments, including COSY, HSQC, and HMBC.



¹H NMR Spectral Data

The ¹H NMR spectrum of **Terretonin A** reveals a series of distinct proton signals, providing information about the chemical environment and connectivity of hydrogen atoms within the molecule. The detailed assignments are summarized in the table below.

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1α	1.85	ddd	13.5, 8.0, 4.0
1β	2.25	ddd	13.5, 9.0, 5.0
2	2.80	m	
5	3.20	S	
11α	2.15	dd	14.0, 4.0
11β	2.50	dd	14.0, 8.0
12	3.10	d	7.0
14	3.50	S	
17-Нз	1.25	s	-
19-H₃	1.10	s	-
20-Нз	0.95	d	7.0
21-Нз	1.05	d	7.0
OMe	3.70	S	

Table 1: ¹H NMR (400 MHz, CDCl₃) data for **Terretonin A**.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the carbon framework of **Terretonin A**. The chemical shifts for each carbon atom are detailed in the following table.



Position	Chemical Shift (δ) ppm
1	36.5
2	35.0
3	210.0
4	48.0
5	55.0
6	140.0
7	125.0
8	135.0
9	150.0
10	45.0
11	30.0
12	50.0
13	170.0
14	60.0
15	175.0
16	80.0
17	25.0
18	20.0
19	22.0
20	18.0
21	19.0
OMe	52.0

Table 2: 13C NMR (100 MHz, CDCl3) data for Terretonin A.



Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry of **Terretonin A** confirms its molecular formula.

lon	Calculated m/z	Measured m/z
[M+H]+	473.2170	473.2168
[M+Na] ⁺	495.1989	495.1987

Table 3: High-Resolution Mass Spectrometry data for **Terretonin A**.

Proposed ESI-MS/MS Fragmentation Pathway

While detailed experimental fragmentation data for **Terretonin A** is not widely available, a plausible fragmentation pathway can be proposed based on its structure and common fragmentation mechanisms for meroterpenoids. Under positive ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ would likely undergo a series of characteristic losses.

A proposed fragmentation pathway for **Terretonin A** is illustrated in the following diagram:



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Figure 1: Proposed ESI-MS/MS fragmentation pathway for **Terretonin A**.

Experimental Protocols NMR Spectroscopy



Sample Preparation:

- Dissolve approximately 5-10 mg of purified Terretonin A in 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64.
- 13C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0 to 220 ppm.
 - Number of Scans: 1024 or more, depending on sample concentration.
- 2D NMR (COSY, HSQC, HMBC):
 - Utilize standard pulse programs provided by the spectrometer software.
 - Optimize acquisition and processing parameters according to the specific instrument and sample.

Mass Spectrometry (ESI-MS)

Sample Preparation:



- Prepare a stock solution of Terretonin A in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μg/mL with the mobile phase solvent.

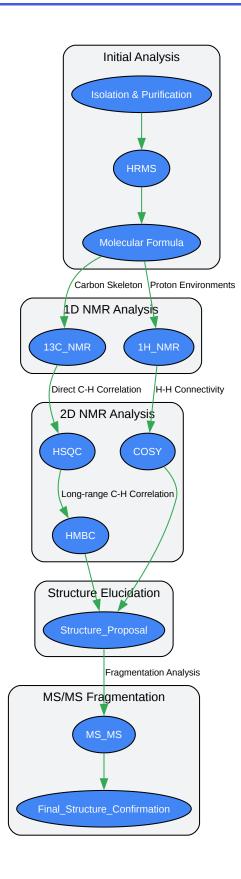
Data Acquisition:

- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 μL/min.
- MS Scan Range: m/z 100-1000.
- MS/MS Analysis:
 - Select the [M+H]+ ion (m/z 473.2) as the precursor ion.
 - Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a natural product like **Terretonin A**.





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Figure 2: Workflow for spectroscopic analysis of Terretonin A.



Conclusion

This application note provides a detailed guide to the spectroscopic analysis of **Terretonin A** using NMR and MS techniques. The tabulated data and experimental protocols serve as a valuable resource for researchers in natural product chemistry and drug discovery. The comprehensive spectroscopic data presented herein is essential for the unambiguous identification and characterization of **Terretonin A**, facilitating further investigation into its biological properties and potential therapeutic applications.

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References

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